5-Hydroxy-4-(2-hydroxy-ethyl)-1H-pyrazole-3-carboxylic acid ethyl ester hydrochloride
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Overview
Description
5-Hydroxy-4-(2-hydroxy-ethyl)-1H-pyrazole-3-carboxylic acid ethyl ester hydrochloride is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of hydroxy and carboxylic acid ester functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4-(2-hydroxy-ethyl)-1H-pyrazole-3-carboxylic acid ethyl ester hydrochloride typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. The hydroxyethyl group is introduced through a subsequent reaction with ethylene oxide. The final step involves the esterification of the carboxylic acid group with ethanol in the presence of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in batch or continuous reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-4-(2-hydroxy-ethyl)-1H-pyrazole-3-carboxylic acid ethyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxy and ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
5-Hydroxy-4-(2-hydroxy-ethyl)-1H-pyrazole-3-carboxylic acid ethyl ester hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Hydroxy-4-(2-hydroxy-ethyl)-1H-pyrazole-3-carboxylic acid ethyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxy and ester groups play a crucial role in its reactivity and binding affinity to biological targets. The compound can modulate enzymatic activities and interact with cellular receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxy-4-(2-hydroxy-ethyl)-1H-pyrazole-3-carboxylic acid
- 4-(2-Hydroxy-ethyl)-1H-pyrazole-3-carboxylic acid ethyl ester
- 5-Hydroxy-1H-pyrazole-3-carboxylic acid ethyl ester
Uniqueness
5-Hydroxy-4-(2-hydroxy-ethyl)-1H-pyrazole-3-carboxylic acid ethyl ester hydrochloride is unique due to the presence of both hydroxy and carboxylic acid ester functional groups, which enhance its reactivity and versatility in chemical reactions. Its hydrochloride form also improves its solubility and stability, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
ethyl 4-(2-hydroxyethyl)-5-oxo-1,2-dihydropyrazole-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4.ClH/c1-2-14-8(13)6-5(3-4-11)7(12)10-9-6;/h11H,2-4H2,1H3,(H2,9,10,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBZYGQBLXISJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)NN1)CCO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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